molecular formula C22H26N4O6 B7889822 H-Arg(Z)2-OH

H-Arg(Z)2-OH

Cat. No.: B7889822
M. Wt: 442.5 g/mol
InChI Key: YVEVTHZNIALJHD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. One common method starts with the protection of the α-amino group using a carbobenzyloxy (Cbz) group, followed by the protection of the guanidino group with another Cbz group. The protected arginine is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: H-Arg(Z)2-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the protective groups, yielding free arginine.

    Substitution Reactions: The protected groups can be substituted with other protective groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of H-Arg(Z)2-OH primarily involves its role as a protected form of arginine. The protective groups prevent unwanted reactions during peptide synthesis and can be selectively removed under specific conditions. This allows for the precise incorporation of arginine into peptides and proteins .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: H-Arg(Z)2-OH is unique due to its dual Cbz protection, which provides stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Biological Activity

H-Arg(Z)₂-OH, also known as Nα,Nα-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine. This compound is significant in biochemistry and pharmacology due to its role in peptide synthesis and its potential therapeutic applications. The biological activity of H-Arg(Z)₂-OH is largely attributed to the guanidino group of arginine, which is involved in various physiological processes, including immune response modulation, nitric oxide production, and cell signaling.

The molecular formula for H-Arg(Z)₂-OH is C₁₈H₁₈N₄O₄, with a molar mass of approximately 358.36 g/mol. It features two benzyloxycarbonyl (Z) protective groups on the nitrogen atoms of the guanidino side chain, which enhances its stability during peptide synthesis.

Biological Functions

H-Arg(Z)₂-OH exhibits several biological activities:

  • Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis, a critical signaling molecule involved in vascular regulation and immune responses. H-Arg(Z)₂-OH can enhance NO production, thus contributing to cardiovascular health and immune function.
  • Peptide Synthesis : The compound serves as a building block for synthesizing biologically active peptides. Its protective groups allow for selective reactions during solid-phase peptide synthesis (SPPS), minimizing side reactions such as δ-lactam formation .

Stability and Degradation

Research indicates that H-Arg(Z)₂-OH maintains stability in various solvents over time, although degradation can occur under certain conditions. For instance, studies have shown that solutions containing Fmoc-Arg(Boc)₂-OH (a related compound) degrade slowly in DMF and NBP solvents but remain stable for up to one week .

Table 1: Stability Data of Fmoc-Arg(Boc)₂-OH

Time (h/d)DMF (%)NBP (%)
0100100
188.688.4
2486.985.8
4885.083.5
1077.671.8
1565.162.0
2058.552.2
3051.237.7

Case Studies and Research Findings

Several studies have explored the biological activity of H-Arg(Z)₂-OH:

  • Cardiovascular Applications : A study demonstrated that arginine derivatives can improve endothelial function by enhancing NO availability, which is crucial for maintaining vascular health .
  • Immune Modulation : Research has shown that arginine supplementation can enhance T-cell proliferation and cytokine production, indicating its role in boosting immune responses .
  • Peptide Therapeutics : H-Arg(Z)₂-OH has been utilized in the synthesis of peptides with antimicrobial properties, showcasing its potential in developing new therapeutic agents against infections .

Properties

IUPAC Name

(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVTHZNIALJHD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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